5F-Cumyl-PINACA

Vue d'ensemble

Description

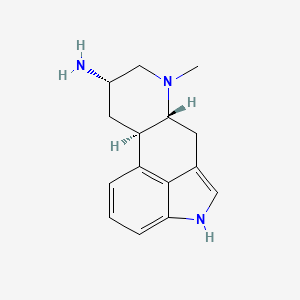

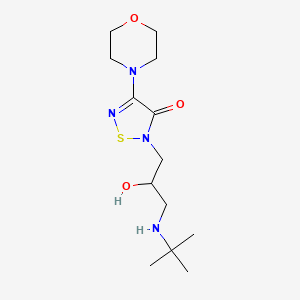

5F-Cumyl-PINACA, also known as SGT-25, is an indazole-3-carboxamide based synthetic cannabinoid . It’s a potent agonist for the cannabinoid receptors, with the original patent claiming approximately 4x selectivity for CB1 . It’s often sold as a C-Liquid .

Synthesis Analysis

The synthesis of this compound was patented in 2013 by researchers in New Zealand . The scaffold-hopping SCRAs 5F-CUMYL-PICA, this compound, and 5F-CUMYL-P7AICA were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography–mass spectrometry (GC–MS), and liquid chromatography–quadrupole time‐of‐flight–MS (LC–QTOF–MS) .Molecular Structure Analysis

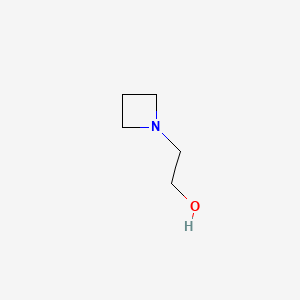

The molecular formula of this compound is C22H26FN3O . The structure of the compound was characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .Chemical Reactions Analysis

The main metabolites of this compound were formed by hydroxylation at the N-pentyl side chain .Physical And Chemical Properties Analysis

The molecular weight of this compound is 367.4597 g/mol . It’s often sold in the form of a colorless viscous liquid .Applications De Recherche Scientifique

Characterization in E-Liquids : 5F-Cumyl-PINACA was identified in e-liquids for electronic cigarettes, marking a new trend in the use of synthetic cannabinoids (SCs) in vaping products. Its metabolism was found to be similar to other SCs like AM-2201 and JWH-018, with major metabolites formed by hydroxylation at the N-pentyl side chain. Cumyl-PINACA, a non-fluorinated analog, showed potent activity as a CB1 receptor agonist in a cAMP assay, highlighting the potential health risks associated with these SCs in e-liquids (Angerer et al., 2018).

In Vitro Metabolism Studies : Another study focused on the metabolism of this compound, revealing that hydroxylation is a major metabolic pathway. It provided insights into the analytical differentiation of this and similar compounds, which is crucial for detecting them in biological matrices (Staeheli et al., 2018).

Structural Characterization : The structural characterization of this compound and related synthetic cannabinoids was detailed, including their identification using various analytical methods. This study aids in the proper identification and differentiation of these compounds (Bovens et al., 2017).

Pharmacological Evaluation : A pharmacological evaluation of this compound and related compounds was conducted, assessing their binding affinities and functional activities at cannabinoid receptors. The study provided significant insights into the pharmacology of these synthetic cannabinoids (Banister et al., 2018).

Metabolism and Detection in Biological Matrices : The metabolism of various halogenated cumyl synthetic cannabinoid receptor agonists, including this compound, was studied, with a focus on identifying suitable metabolites as analytical biomarkers. This study is crucial for monitoring and screening these compounds (Štālberga et al., 2022).

Cannabimimetic Activities : The cannabimimetic activities of this compound and similar compounds were evaluated, emphasizing their potential effects as CB1 and CB2 receptor agonists. This research contributes to understanding the effects of these synthetic cannabinoids in forensic cases (Asada et al., 2017).

Synthesis and Pharmacology : The synthesis and pharmacology of this compound and related compounds were explored, providing important information about their chemical properties and potential psychoactive effects (Longworth et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The increasing popularity of e-liquids particularly among young people, and the extreme potency of the added synthetic cannabinoids, pose a serious threat to public health . In the United States, 5F-CUMYL-PINACA was temporarily emergency scheduled by the DEA in 2019 . The temporary scheduling of 5F–EDMB–PINACA, 5F–MDMB–PICA, FUB–AKB48, 5F–CUMYL–PINACA and FUB–144, and their optical, positional, and geometric isomers, salts, and salts of isomers, be extended for one year, or until the permanent scheduling proceeding is completed, whichever occurs first .

Propriétés

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGVIPHMOTDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032564 | |

| Record name | 5F-CUMYL-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400742-16-6 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5F-Cumyl-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5F-CUMYL-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5F-CUMYL-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E827UUV3S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)